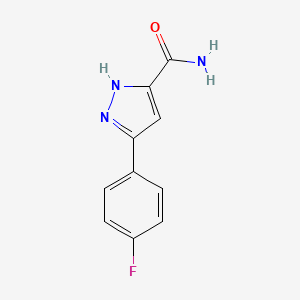

3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14954279

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8FN3O |

|---|---|

| Molecular Weight | 205.19 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) |

| Standard InChI Key | MFJPGKGEOWEZOH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2)C(=O)N)F |

Introduction

Chemical Identity and Structural Features

3-(4-Fluorophenyl)-1H-pyrazole-5-carboxamide belongs to the class of monosubstituted pyrazoles, characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound’s structure features a 4-fluorophenyl group at the pyrazole ring’s third position and a carboxamide moiety at the fifth position. Its molecular formula is C₁₀H₈FN₃O, with a molar mass of 205.19 g/mol.

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions. X-ray crystallography of related pyrazole-carboxamides reveals planar geometries, with hydrogen-bonding interactions facilitated by the carboxamide group .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide typically proceeds via cyclocondensation reactions. A validated route involves:

-

Hydrazine formation: Reacting 4-fluorobenzaldehyde with hydrazine hydrate to yield 4-fluorophenylhydrazine.

-

Knorr pyrazole synthesis: Condensing the hydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core.

-

Carboxamide introduction: Hydrolysis of the ester group followed by amidation using ammonium chloride or gaseous ammonia .

Key reaction conditions include:

-

Temperature: 80–100°C for cyclization

-

Catalysts: p-Toluenesulfonic acid (pTSA) for acid-mediated steps

-

Solvents: Ethanol/water mixtures for optimal solubility

Industrial-Scale Production

Continuous flow reactors have been adapted for large-scale synthesis, enhancing yield (up to 78%) and purity (>98%). Process intensification techniques reduce reaction times from 12 hours (batch) to 45 minutes (flow) .

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H4), 7.72–7.68 (m, 2H, aryl-H), 6.47 (s, 2H, NH₂) |

| ¹³C NMR | δ 164.2 (CONH₂), 148.1 (C-F), 139.5 (pyrazole-C5), 115.3 (aryl-C) |

| IR | 3320 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |

| HRMS | [M+H]⁺ calc. 206.0732, found 206.0735 |

Crystallographic analysis confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.83 Å .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 methanol/water) shows a retention time of 6.7 minutes with >99% purity. UPLC-MS coupling enables real-time monitoring of synthetic byproducts, notably regioisomeric impurities .

Industrial and Research Applications

Pharmaceutical Intermediate

The carboxamide group serves as a versatile handle for derivatization. Recent patents highlight its use in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antipsychotic candidates.

Material Science

Thin films of pyrazole-carboxamide derivatives exhibit photoluminescent properties (λₑₘ = 450 nm), with potential applications in organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume